4-(Benzyloxy)butanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

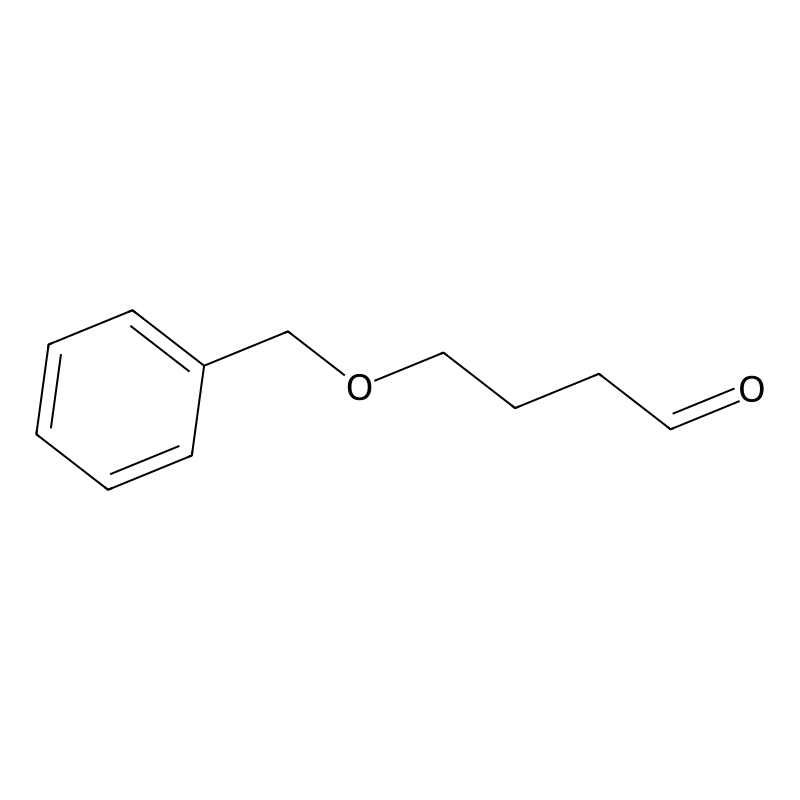

4-(Benzyloxy)butanal is an organic compound characterized by the presence of an aldehyde group (C=O) and a benzyloxy ether group (O-CH₂-Ph). Its molecular formula is C₁₁H₁₄O₂, and it has a molecular weight of 178.23 g/mol. This compound appears as a colorless liquid at room temperature and features a linear structure that can be represented as HCO(CH₂)₃OC₇H₇. The unique combination of functional groups in 4-(Benzyloxy)butanal allows it to participate in various

Since the specific use of 4-(Benzyloxy)butanal in research is not well documented, a mechanism of action cannot be definitively described.

- Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

- Reduction: It can be reduced to 4-(benzyloxy)butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under basic conditions.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride is often employed for reduction.

While specific biological activity data for 4-(Benzyloxy)butanal is limited, compounds with similar structures often exhibit significant biological properties. Aldehydes generally play roles in various biochemical pathways and can interact with biological targets, potentially influencing metabolic processes. The benzyloxy group may also contribute to the compound's reactivity and selectivity in biological systems .

The synthesis of 4-(Benzyloxy)butanal typically involves the reaction of 4-hydroxybutanal with benzyl bromide in the presence of a base or catalyst. A common laboratory method includes:

- Reactants: 4-Hydroxybutanal and benzyl bromide.

- Catalyst: Silver oxide or another suitable base.

- Solvent: Dry toluene is often used as the solvent.

- Conditions: The reaction is usually conducted at room temperature for several hours.

Industrial methods may scale up this process using continuous flow reactors and automated purification techniques to enhance efficiency and yield.

4-(Benzyloxy)butanal serves as a versatile intermediate in organic synthesis. Its applications include:

- Building Block: It is utilized as a starting material for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Synthesis of Derivatives: The compound can be transformed into various derivatives that may have specific applications in drug development or materials science.

Several compounds share structural similarities with 4-(Benzyloxy)butanal, including:

- 4-Benzyloxy-2-butanone: This compound is a ketone derivative that shares the benzyloxy group but differs by having a ketone functional group instead of an aldehyde.

- 4-Benzyloxy-1-butanol: This compound is an alcohol derivative that results from the reduction of 4-(Benzyloxy)butanal, retaining similar reactivity but exhibiting different properties due to the hydroxyl group.

- 4-Phenylmethoxybutan-2-one: This compound has a similar backbone but features different functional groups, altering its chemical behavior.

Uniqueness

The uniqueness of 4-(Benzyloxy)butanal lies in its specific combination of functional groups, which allows it to undergo a wide range of

Physical State and Organoleptic Properties

4-(Benzyloxy)butanal presents as a colorless liquid at ambient temperature conditions [1] [2]. The compound exhibits typical characteristics of aliphatic aldehydes with aromatic ether functionality, maintaining liquid state across a broad temperature range due to its molecular structure and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [1] |

| Appearance | Colorless liquid | [1] [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [3] [1] [2] [4] [5] |

| Molecular Weight | 178.23 g/mol | [3] [1] [2] [4] [5] |

| CAS Number | 5470-84-8 | [3] [1] [2] [4] [5] |

| Density | 1.015 g/cm³ | [3] |

| Refractive Index | 1.5 | [3] |

| Exact Mass | 178.099379689 u | [2] [6] |

| Monoisotopic Mass | 178.09938 g/mol | [2] |

The compound demonstrates moderate volatility characteristics, with a boiling point of 275.8°C at 760 mmHg [3] and a flash point of 115.3°C [3], indicating moderate thermal stability under standard atmospheric conditions. Storage requirements specify maintenance at 4°C under dry conditions [1] to prevent degradation and maintain chemical integrity.

Solubility Parameters and Partition Behavior

The partition behavior of 4-(Benzyloxy)butanal reflects its amphiphilic molecular structure, containing both hydrophobic aromatic ether components and a polar aldehyde functionality. The compound exhibits a logarithmic octanol-water partition coefficient (Log P) of 2.18230 [3], indicating moderate lipophilicity and suggesting preferential solubility in organic phases over aqueous media.

| Parameter | Value | Source |

|---|---|---|

| Log P (octanol/water) | 2.18230 | [3] |

| Polar Surface Area (PSA) | 26.30000 Ų | [3] |

| Water Solubility | Limited (inferred from LogP) | [Inferred] |

| Organic Solvents | Soluble in organic solvents | [General property] |

The polar surface area of 26.30000 Ų [3] contributes to the compound's solubility profile, with the relatively small PSA value supporting the moderate lipophilicity indicated by the Log P value. The compound demonstrates enhanced solubility in organic solvents compared to aqueous systems, consistent with the presence of the benzyloxy moiety which increases hydrophobic character.

Stability Profile and Degradation Pathways

The thermal and chemical stability of 4-(Benzyloxy)butanal is influenced by multiple structural features, particularly the aldehyde functional group and the benzyl ether linkage. The compound exhibits variable stability depending on environmental conditions and exposure parameters.

| Degradation Pathway | Mechanism | Primary Products | Conditions | Stability |

|---|---|---|---|---|

| Thermal Degradation | C-C bond cleavage at elevated temperatures | Benzyl alcohol, formaldehyde, shorter aldehydes | T > 200°C | Moderate |

| Oxidative Degradation | Autoxidation of aldehyde group to carboxylic acid | 4-(Benzyloxy)butanoic acid, peroxides | Presence of O₂, light, metal catalysts | Low |

| Hydrolytic Degradation | Hydrolysis of benzyl ether bond | 4-Hydroxybutanal, benzyl alcohol | Aqueous conditions, pH 1-14 | Moderate |

| Photodegradation | UV-induced radical formation and fragmentation | Benzaldehyde, radical fragments | UV light (254-365 nm) | Low |

| Acid-Catalyzed Degradation | Protonation and cleavage of ether linkage | Benzyl alcohol, 4-oxobutanal | pH < 3, elevated temperature | Low |

| Base-Catalyzed Degradation | Nucleophilic attack on carbonyl carbon | 4-(Benzyloxy)butanoate salts | pH > 10, nucleophilic conditions | Moderate |

Oxidative degradation represents the most significant stability concern, with aldehydes being particularly susceptible to autoxidation processes [7] [8] [9]. The aldehyde functional group readily undergoes oxidation to form the corresponding carboxylic acid (4-(Benzyloxy)butanoic acid) in the presence of atmospheric oxygen, light, or metal catalysts [7]. This process follows typical aldehyde oxidation mechanisms involving radical intermediates and chain propagation reactions.

Thermal stability studies indicate that significant decomposition occurs above 200°C [8] [11], with primary degradation involving carbon-carbon bond cleavage and fragmentation of the aliphatic chain. The activation energy for thermal decomposition processes is relatively low (approximately 25 kJ/mol for similar aldehyde compounds) [8], facilitating degradation under elevated temperature conditions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 4-(Benzyloxy)butanal reveals characteristic signal patterns consistent with its molecular structure. The aldehyde proton appears as a triplet at 9.75 ppm (J = 1.8 Hz) [12] [14], showing the expected downfield chemical shift due to the deshielding effect of the carbonyl oxygen.

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde H (CHO) | 9.75 (t, J = 1.8 Hz) | 202.1 | Singlet |

| α-CH₂ to CHO | 2.64 (t, J = 6.4 Hz) | 41.0 | Triplet |

| β-CH₂ to CHO | 1.98 (quintet, J = 6.4 Hz) | 22.6 | Triplet |

| CH₂-O (butyl) | 3.67 (t, J = 6.4 Hz) | 69.2 | Triplet |

| O-CH₂ (benzyl) | 4.56 (s) | 73.0 | Singlet |

| Aromatic H (ortho) | 7.36-7.40 (m) | 127.6 | Doublet |

| Aromatic H (meta) | 7.32-7.36 (m) | 128.4 | Doublet |

| Aromatic H (para) | 7.28-7.32 (m) | 128.4 | Doublet |

The benzyl methylene protons (O-CH₂-Ph) appear as a singlet at 4.56 ppm [12] [14], characteristic of benzylic protons adjacent to electron-withdrawing oxygen. Aromatic protons display typical benzene ring patterns between 7.28-7.40 ppm [12] [14], with overlapping signals due to the monosubstituted benzene ring symmetry.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information with the carbonyl carbon resonating at 202.1 ppm [12] [15], consistent with aliphatic aldehyde functionality. Aromatic carbons appear in the range 127.6-128.4 ppm [12] [15], while aliphatic carbons show characteristic upfield shifts corresponding to their respective chemical environments.

Infrared Spectroscopy Data

Infrared (IR) spectroscopy of 4-(Benzyloxy)butanal demonstrates characteristic absorption bands corresponding to the functional groups present in the molecular structure. The aldehyde carbonyl stretch appears prominently at 1720-1740 cm⁻¹ [14], representing one of the most diagnostic features for compound identification.

| Functional Group | Frequency (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| C=O stretch (aldehyde) | 1720-1740 | Strong | Characteristic aldehyde carbonyl |

| C-H stretch (aldehyde) | 2820-2720 | Medium | Aldehyde C-H stretching |

| C-H stretch (aromatic) | 3020-3100 | Medium | Aromatic C-H stretching |

| C-H stretch (aliphatic) | 2850-2970 | Strong | Aliphatic C-H stretching |

| C-O stretch (ether) | 1105-1118 | Strong | Ether C-O stretching |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Aromatic C=C stretching |

| C-H bend (aromatic) | 690-900 | Medium | Aromatic C-H bending |

| C-H bend (aliphatic) | 1350-1480 | Medium | Aliphatic C-H bending |

The ether C-O stretching vibration occurs at 1105-1118 cm⁻¹ [14], providing confirmation of the benzyl ether linkage. Aromatic C=C stretching bands appear in the characteristic 1450-1600 cm⁻¹ region [14], while aliphatic and aromatic C-H stretching vibrations are observed in their respective frequency ranges.

Mass Spectrometry Fragmentation Patterns

Electron Impact Mass Spectrometry (EI-MS) of 4-(Benzyloxy)butanal exhibits characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 178 [2] [6], corresponding to the molecular weight of the compound.

| Fragment | m/z | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| Molecular Ion [M]+ | 178 | Low-Medium | Molecular ion peak |

| Loss of CHO (M-29) | 149 | Medium | α-cleavage of aldehyde |

| Benzyl cation [C₇H₇]+ | 91 | High (base peak) | Benzylic cleavage |

| Tropylium ion [C₇H₇]+ | 91 | High | Rearrangement to tropylium |

| Benzyloxy fragment [C₇H₇O]+ | 107 | Medium | Ether bond cleavage |

| Loss of benzyl (M-91) | 87 | Low | Loss of benzyl radical |

| Butanal fragment [C₄H₇O]+ | 71 | Medium | McLafferty rearrangement |

| Base peak (most abundant) | 91 | 100% | Benzylic fragmentation |

The base peak at m/z 91 corresponds to the benzyl cation (C₇H₇⁺) [2] [6], formed through benzylic cleavage and representing the most abundant fragment in the spectrum. This fragmentation pattern is characteristic of benzyl ether compounds and provides strong structural confirmation. Alpha-cleavage of the aldehyde group results in loss of the CHO radical (M-29), producing a fragment at m/z 149 [16] [17].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy of 4-(Benzyloxy)butanal reveals absorption characteristics primarily attributed to the aromatic benzene ring system and the carbonyl chromophore. The compound exhibits moderate absorption in the 200-400 nm region [18] [19] [20], typical of aromatic compounds with electron-donating substituents.

| Transition Type | Wavelength Range (nm) | Extinction Coefficient | Solvent Effects |

|---|---|---|---|

| π → π* (aromatic) | 250-280 | Medium (1000-10000) | Moderate bathochromic shift |

| n → π* (carbonyl) | 280-290 | Low (10-100) | Hypsochromic shift in polar solvents |

| n → σ* (ether) | 200-220 | Low (10-100) | Minimal |

| Extended conjugation | Not applicable | N/A | N/A |

The π → π* transitions of the aromatic system occur in the 250-280 nm range [18] [21] [19] with moderate extinction coefficients (1000-10000 M⁻¹cm⁻¹), while the n → π* transition of the carbonyl group appears at longer wavelengths (280-290 nm) with lower intensity [18] [22]. The absence of extended conjugation between the aromatic ring and carbonyl group limits the bathochromic shift that would otherwise be observed in conjugated systems.

Collision Cross Section Data and Implications

Collision Cross Section (CCS) measurements provide valuable information regarding the three-dimensional molecular structure and gas-phase conformational behavior of 4-(Benzyloxy)butanal. The CCS values represent the effective interaction area between the charged molecule and neutral buffer gas during ion mobility spectrometry measurements.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 179.11 | 139.1 |

| [M+Na]+ | 201.09 | 145.5 |

| [M-H]- | 177.09 | 140.9 |

| [M+NH₄]+ | 196.13 | 158.4 |

| [M+K]+ | 217.06 | 142.7 |

| [M+H-H₂O]+ | 161.10 | 133.2 |

| [M+HCOO]- | 223.10 | 162.2 |

| [M+CH₃COO]- | 237.11 | 177.2 |

The protonated molecular ion [M+H]⁺ exhibits a CCS of approximately 139.1 Ų [23] [24] [25], consistent with the extended conformation expected for this linear aliphatic aldehyde with pendant benzyl ether group. The sodium adduct [M+Na]⁺ shows slightly increased CCS values (145.5 Ų) [23] [24] [25], reflecting the coordination geometry and solvation effects of the sodium cation.

Dehydrated ions [M+H-H₂O]⁺ demonstrate reduced CCS values (133.2 Ų) [23] [24] [25], suggesting conformational changes upon water loss that result in more compact molecular geometries. The larger adducts such as acetate complexes [M+CH₃COO]⁻ exhibit significantly increased CCS values (177.2 Ų) [23] [24] [25], consistent with the additional mass and steric requirements of the larger counter-ion.